molecular formula C8H6FN B581798 2-Ethynyl-3-fluoro-5-methylpyridine CAS No. 1372103-91-7

2-Ethynyl-3-fluoro-5-methylpyridine

Cat. No.: B581798
CAS No.: 1372103-91-7
M. Wt: 135.141
InChI Key: RRWWIECDYMJKNF-UHFFFAOYSA-N
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Description

2-Ethynyl-3-fluoro-5-methylpyridine is a heterocyclic compound with the molecular formula C8H6FN It is characterized by the presence of an ethynyl group at the second position, a fluorine atom at the third position, and a methyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-3-fluoro-5-methylpyridine typically involves the introduction of the ethynyl group and the fluorine atom onto the pyridine ring. One common method is the reaction of 2-amino-3-methylpyridine with a fluorinating agent such as sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) to form 2-fluoro-3-methylpyridine. This intermediate can then undergo a Sonogashira coupling reaction with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3-fluoro-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Ethynyl-3-fluoro-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-3-fluoro-5-methylpyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the ethynyl and fluorine groups may enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-5-fluoro-3-methylpyridine
  • 2-Fluoro-3-iodo-5-methylpyridine
  • 2-Ethynyl-5-methylpyridine
  • 2-Bromo-3-fluoro-6-methylpyridine

Uniqueness

2-Ethynyl-3-fluoro-5-methylpyridine is unique due to the specific positioning of the ethynyl, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

2-Ethynyl-3-fluoro-5-methylpyridine is a compound of significant interest in medicinal chemistry and biological research due to its diverse potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an ethynyl group, a fluorine atom, and a methyl group attached to a pyridine ring. This unique arrangement contributes to its distinct chemical properties and biological activities.

Molecular Formula: C8_{8}H6_{6}F1_{1}N

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Binding Affinity: The fluorine atom enhances the compound's binding affinity to specific proteins and enzymes, potentially influencing their activity.
  • Reactive Intermediates: The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Activity: Investigations into its anticancer properties show promise, particularly in targeting cancer cell lines.
  • Interactions with Receptors: Similar compounds have demonstrated binding to metabotropic glutamate receptors, indicating potential neuropharmacological applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against selected microbial strains,
AnticancerShows cytotoxic effects in cancer cell lines
Receptor InteractionsPotential binding to metabotropic glutamate receptors

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of pyridine, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations lower than those required for many standard antibiotics.
  • Anticancer Research : In vitro studies evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated that the compound induced apoptosis in treated cells, suggesting its potential as a lead compound for cancer therapy.

Properties

IUPAC Name

2-ethynyl-3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWWIECDYMJKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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